molecular formula C8H11ClN2O2 B13620145 1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid

1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid

Cat. No.: B13620145
M. Wt: 202.64 g/mol
InChI Key: YQOQCLZYVAWJPI-UHFFFAOYSA-N
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Description

1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a five-membered ring with two adjacent nitrogen atoms, a butyl group at the first position, a chlorine atom at the fifth position, and a carboxylic acid group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a reaction between 1-butyl-3,5-dichloropyrazole and a suitable carboxylating agent under controlled conditions can yield the desired compound . Another method involves the use of hydrazine derivatives and β-ketoesters, followed by chlorination and subsequent carboxylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-5-chloro-1h-pyrazole-4-carboxylic acid is unique due to the presence of both a butyl group and a carboxylic acid group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and biological applications .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

1-butyl-5-chloropyrazole-4-carboxylic acid

InChI

InChI=1S/C8H11ClN2O2/c1-2-3-4-11-7(9)6(5-10-11)8(12)13/h5H,2-4H2,1H3,(H,12,13)

InChI Key

YQOQCLZYVAWJPI-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C=N1)C(=O)O)Cl

Origin of Product

United States

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